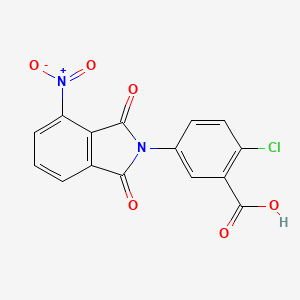![molecular formula C21H26N2O B5884059 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy homeostasis and metabolism. A-769662 has been shown to have potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to its activation. Activated AMPK then phosphorylates various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. This results in increased glucose uptake and fatty acid oxidation, leading to improved energy homeostasis and metabolism.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been shown to have various biochemical and physiological effects in preclinical models. In skeletal muscle and adipose tissue, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea improves glucose uptake and insulin sensitivity. In cancer, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea inhibits cell proliferation and induces apoptosis. In neurodegenerative disorders, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea improves cognitive function and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has several advantages and limitations for lab experiments. One advantage is its specificity for AMPK activation, which allows for the study of the downstream effects of AMPK activation. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea. One direction is the development of more potent and selective AMPK activators. Another direction is the study of the long-term effects of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea in various disease models. Additionally, the potential use of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea in combination with other therapies for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea involves several steps. The first step is the preparation of 3-isopropenylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2-phenylethyl)urea in the presence of a base to yield N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been extensively studied in various preclinical models of diseases such as diabetes, cancer, and neurodegenerative disorders. In diabetes, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16(2)18-11-8-12-19(15-18)21(3,4)23-20(24)22-14-13-17-9-6-5-7-10-17/h5-12,15H,1,13-14H2,2-4H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIHSNFRIZTYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)

![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)

![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)



![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)
